3-(4-Methylpiperidin-1-yl)propanoic acid hydrochloride
CAS No.: 19854-75-2
Cat. No.: VC8461659
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19854-75-2 |
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Molecular Formula | C9H18ClNO2 |
Molecular Weight | 207.70 g/mol |
IUPAC Name | 3-(4-methylpiperidin-1-yl)propanoic acid;hydrochloride |
Standard InChI | InChI=1S/C9H17NO2.ClH/c1-8-2-5-10(6-3-8)7-4-9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H |
Standard InChI Key | POZODKNKLOJGEK-UHFFFAOYSA-N |
SMILES | CC1CCN(CC1)CCC(=O)O.Cl |
Canonical SMILES | CC1CCN(CC1)CCC(=O)O.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
3-(4-Methylpiperidin-1-yl)propanoic acid hydrochloride is a white crystalline solid with a systematic IUPAC name of 3-(4-methylpiperidin-1-yl)propanoic acid hydrochloride. Its structure comprises a propanoic acid backbone substituted at the third carbon by a 4-methylpiperidin-1-yl group, with a hydrochloride counterion enhancing solubility . Key molecular properties include:
Property | Value |
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Molecular formula | |
Molecular weight | 207.70 g/mol |
CAS Registry Number | 19854-75-2 |
XLogP3-AA (log P) | 1.2 |
Hydrogen bond donor count | 2 |
Hydrogen bond acceptor count | 3 |
The compound’s piperidine ring adopts a chair conformation, with the methyl group at the 4-position introducing steric effects that influence its reactivity . The hydrochloride salt form improves stability and bioavailability, making it preferable for pharmaceutical formulations .
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the piperidine ring protons (δ 1.2–2.8 ppm) and the propanoic acid moiety (δ 3.1–3.4 ppm for α-hydrogens and δ 12.1 ppm for the carboxylic acid proton) . Infrared (IR) spectroscopy shows characteristic absorption bands at 2,950 cm⁻¹ (C-H stretching) and 1,710 cm⁻¹ (C=O stretching of the carboxylic acid group).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step process:
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Alkylation of 4-Methylpiperidine: Reacting 4-methylpiperidine with 3-chloropropanoic acid in the presence of a base such as potassium carbonate yields 3-(4-methylpiperidin-1-yl)propanoic acid.
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Hydrochloride Salt Formation: Treating the free base with hydrochloric acid under controlled pH conditions produces the hydrochloride salt .
Reaction conditions (temperature: 60–80°C, solvent: ethanol/water mixture) optimize yield (75–85%) while minimizing byproducts like N-alkylation derivatives .
Industrial Manufacturing
Industrial production employs continuous flow reactors to enhance reaction efficiency and scalability. Key advancements include:
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Catalytic Systems: Heterogeneous catalysts (e.g., zeolites) reduce reaction time by 40% compared to batch processes.
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Purification Techniques: Crystallization using anti-solvents (e.g., ethyl acetate) achieves >98% purity, critical for pharmaceutical applications .
Pharmaceutical and Biological Applications
Drug Discovery Scaffold
The compound’s piperidine core is a privileged structure in medicinal chemistry, enabling interactions with G protein-coupled receptors (GPCRs) and ion channels. Recent studies highlight its role as:
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Neuromodulator: Structural analogs demonstrate affinity for serotonin (5-HT₁₀) and dopamine (D₂) receptors, suggesting potential in treating depression and Parkinson’s disease.
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Antimicrobial Agent: Derivatives exhibit inhibitory activity against Staphylococcus aureus (MIC: 32 µg/mL) by disrupting cell wall synthesis.
Preclinical Research Findings
A 2024 study evaluated the compound’s pharmacokinetics in rodent models:
Parameter | Value |
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Oral bioavailability | 62% |
Plasma half-life (t½) | 4.2 hours |
Volume of distribution | 1.8 L/kg |
The hydrochloride salt’s high solubility (23 mg/mL in water) ensures rapid absorption, though hepatic first-pass metabolism limits systemic exposure .
Comparative Analysis with Structural Analogs
Compound | Key Differences | Biological Activity |
---|---|---|
3-(4-Methylpiperidin-1-yl)propan-1-amine | Amine group replaces carboxylic acid | Higher CNS penetration (log P: 2.1) |
3-(Piperidin-1-yl)propanoic acid | Lacks 4-methyl substitution | Reduced receptor affinity (IC₅₀: 450 nM) |
The hydrochloride salt’s carboxylic acid group enhances hydrogen bonding with biological targets, improving binding specificity over amine derivatives .
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